Cas no 501444-05-9 (Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]-)
501444-05-9 structure
Product Name:Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]-
CAS No:501444-05-9
MF:C29H26N2O8S2
MW:594.655345439911
CID:365636
PubChem ID:2179833
Update Time:2025-04-19
Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]-
- 5-[[3-carboxy-4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]-2-[(4-methylphenyl)sulfonylamino]benzoic acid
- Probes1_000282
- Probes2_000228
- 3,3'-Methylenebis(6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid)
- Oprea1_223203
- SCHEMBL14087834
- DTXSID20366857
- CBChromo1_000156
- Probes1_000072
- CBDivE_006654
- Probes2_000242
- 501444-05-9
-
- Inchi: 1S/C29H26N2O8S2/c1-18-3-9-22(10-4-18)40(36,37)30-26-13-7-20(16-24(26)28(32)33)15-21-8-14-27(25(17-21)29(34)35)31-41(38,39)23-11-5-19(2)6-12-23/h3-14,16-17,30-31H,15H2,1-2H3,(H,32,33)(H,34,35)
- InChI Key: OUSHWCDFFOETNY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1C=CC(=CC=1C(=O)O)CC1C=CC(=C(C(=O)O)C=1)NS(C1C=CC(C)=CC=1)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 594.11318
- Monoisotopic Mass: 594.11305814g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 41
- Rotatable Bond Count: 10
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 184Ų
Experimental Properties
- PSA: 166.94
Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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